molecular formula C10H23Cl2N3O B2367759 N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride CAS No. 1286273-84-4

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride

Cat. No.: B2367759
CAS No.: 1286273-84-4
M. Wt: 272.21
InChI Key: JYQLETFKTKSITP-JZDLBZJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3O and a molecular weight of 272.21512 . This compound is known for its unique structure, which includes an aminocyclohexyl group and a dimethylaminoacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanone with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anesthetic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,4R)-4-Aminocyclohexyl]-2-(methylamino)acetamide
  • N-[(1R,4R)-4-Aminocyclohexyl]-2-(ethylamino)acetamide
  • N-[(1R,4R)-4-Aminocyclohexyl]-2-(propylamino)acetamide

Uniqueness

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is unique due to its specific combination of an aminocyclohexyl group and a dimethylaminoacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLETFKTKSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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